alpha-Hederin
Description
Structure
2D Structure
Properties
IUPAC Name |
(4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H66O12/c1-21-28(44)30(46)31(47)33(51-21)53-32-29(45)24(43)19-50-34(32)52-27-11-12-37(4)25(38(27,5)20-42)10-13-40(7)26(37)9-8-22-23-18-36(2,3)14-16-41(23,35(48)49)17-15-39(22,40)6/h8,21,23-34,42-47H,9-20H2,1-7H3,(H,48,49)/t21-,23-,24-,25+,26+,27-,28-,29-,30+,31+,32+,33-,34-,37-,38-,39+,40+,41-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEOITPILCOILGM-LLJOFIFVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)CO)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)O)C)C)C)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@H]3CC[C@]4([C@H]([C@]3(C)CO)CC[C@@]5([C@@H]4CC=C6[C@]5(CC[C@@]7([C@H]6CC(CC7)(C)C)C(=O)O)C)C)C)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H66O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80909168 | |
| Record name | alpha-Hederin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80909168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
751.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27013-91-8 | |
| Record name | α-Hederin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27013-91-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Hederin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027013918 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha-Hederin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80909168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4α)-3β-[[2-O-(6-deoxy-α-L-mannopyranosyl)-α-L-arabinopyranosyl]oxy]-23-hydroxyolean-12-en-28-oic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.773 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .ALPHA.-HEDERIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4H15F0GLV2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Pharmacological Modulations of Cellular and Physiological Processes by Alpha Hederin
Antineoplastic and Chemotherapeutic Potentials of Alpha-Hederin (B1665267)
In vitro studies have extensively explored the antineoplastic and chemotherapeutic potentials of this compound across a spectrum of cancer types. mdpi.commdpi.comnih.govresearchgate.netspandidos-publications.compsu.eduresearchgate.netresearchgate.net Its efficacy has been demonstrated in various cancer cell lines, including those derived from breast, lung, colorectal, gastric, ovarian, laryngeal, melanoma, and leukemia. mdpi.commdpi.comnih.govresearchgate.netspandidos-publications.compsu.eduresearchgate.netresearchgate.net The observed effects encompass the induction of programmed cell death, regulation of the cell cycle, modulation of autophagy, and inhibition of processes vital for tumor growth and dissemination. nih.govresearchgate.netresearchgate.netresearchgate.net
In Vitro Oncological Investigations
In vitro research provides foundational insights into the direct impact of this compound on cancer cells, revealing the intricate molecular pathways it influences. These investigations are crucial for understanding the compound's potential as a therapeutic agent.
A primary mechanism by which this compound exerts its anticancer effects in vitro is through the induction of apoptosis, or programmed cell death, in malignant cells. mdpi.commdpi.comresearchgate.netresearchgate.netspandidos-publications.comresearchgate.netdovepress.comaging-us.comnih.govspandidos-publications.com Studies have shown that this compound can trigger the intrinsic mitochondrial apoptotic pathway. mdpi.comspandidos-publications.comnih.govspandidos-publications.com This involves the depolarization of the mitochondrial membrane potential, leading to the release of pro-apoptotic factors such as cytochrome c and Apaf-1 into the cytosol. mdpi.comspandidos-publications.com
Subsequently, this release promotes the activation of a cascade of caspases, key executioners of apoptosis. This compound has been reported to enhance the activity of caspase-3, caspase-7, and caspase-9 in various cancer cell lines. mdpi.comresearchgate.netspandidos-publications.comresearchgate.net Additionally, modulation of anti-apoptotic proteins like Bcl-2 has been observed, contributing to the apoptotic signaling. mdpi.comresearchgate.net Reactive oxygen species (ROS) generation has also been implicated in this compound-induced apoptosis in certain cancer cell types. mdpi.comresearchgate.netresearchgate.netdovepress.comnih.govspandidos-publications.com
Table 1: In Vitro Apoptosis Induction by this compound
| Cancer Cell Line | Observed Apoptotic Mechanisms | Relevant Findings |
| Breast Cancer Cells (MCF-7, MDA-MB-231) | Mitochondrial membrane depolarization, Cytochrome c and Apaf-1 release, Caspase-3/-9 activation. spandidos-publications.com | Strong inhibitory activity on growth and induction of mitochondria-mediated apoptosis. spandidos-publications.com |
| Ovarian Cancer Cells (SKOV-3) | Mitochondrial membrane potential decrease, Bcl-2 inactivation, Caspase-9/-3/7 activation. mdpi.com | Induces apoptosis in a dose-dependent manner; intrinsic mitochondrial pathway involved. mdpi.com |
| Gastric Cancer Cells (HGC27/DDP) | Increased intracellular ROS, Mitochondria-mediated apoptotic signaling pathways. dovepress.com | Inhibited growth of cisplatin-resistant cells by activating apoptotic pathways. dovepress.com |
| Colorectal Cancer Cells (HCT116, HCT8) | Mitochondrial apoptosis signal pathway activation, ROS production, Caspase activation. nih.govspandidos-publications.com | Apoptosis and autophagy are equally important mechanisms for anticancer effects. nih.govspandidos-publications.com |
| Gastric Cancer Cells | Increase in Bax, cleaved caspase-3, caspase-8, and caspase-9; decrease in Bcl-2. researchgate.net | Induces apoptosis accompanied by glutathione (B108866) decrement and ROS generation via activating mitochondrial dependent pathway. researchgate.net |
Beyond inducing apoptosis, this compound has been shown to modulate the cell cycle in cancer cells, often leading to cell cycle arrest at specific phases. mdpi.commdpi.comnih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.netnih.gov This arrest prevents uncontrolled proliferation by halting the progression of cancer cells through the cell division cycle.
Studies have reported this compound inducing cell cycle arrest at the G0/G1 phase in ovarian cancer SKOV-3 cells and gastric cancer cells. mdpi.comresearchgate.net Arrest at the G2/M phase has also been observed in SW620 colon cancer cells. mdpi.com These effects are often associated with the altered expression of key cell cycle regulatory proteins. For instance, this compound treatment has been linked to an increase in the levels of p16, p21, and p53, which are known to inhibit cell cycle progression, and a decrease in cyclin D1 and CDK2, proteins that promote cell cycle transition. researchgate.netnih.gov
Table 2: In Vitro Cell Cycle Arrest by this compound
| Cancer Cell Line | Observed Cell Cycle Arrest Phase(s) | Modulated Cell Cycle Proteins |
| Ovarian Cancer Cells (SKOV-3) | G0/G1 phase. mdpi.com | Not specified in detail in the source, but linked to arrest. mdpi.com |
| Colon Cancer Cells (SW620) | G2 and M phases. mdpi.com | Not specified in detail in the source, but linked to pausing. mdpi.com |
| Gastric Cancer Cells (HGC-27) | G1 phase. researchgate.net | Increased P16, P21, P53, CDK2; decreased Cyclin D1. researchgate.net |
| Breast Cancer Stem Cells (MDA-MB-231) | Not specified as arrest, but downregulates Cyclin D1. nih.gov | Downregulated Cyclin D1, upregulated p53. nih.gov |
This compound has also been shown to modulate autophagy in cancer cells. Autophagy is a cellular process involving the degradation and recycling of damaged organelles and proteins, which can play a complex role in cancer, sometimes promoting survival and at other times contributing to cell death. spandidos-publications.commdpi.com
Research indicates that this compound can induce autophagy in colorectal cancer cells, and this induction appears to contribute to cell death, suggesting an autophagy-dependent cell death mechanism in this context. researchgate.netnih.govspandidos-publications.com This process has been linked to the activation of the AMPK/mTOR signaling pathway and is dependent on ROS production. nih.govspandidos-publications.com However, in non-small cell lung cancer cells, this compound has been described as an incomplete autophagy inducer that interferes with lysosomal acidification, leading to impaired autophagic flux and autophagic damage. researchgate.net This suggests that the specific effect on autophagy can vary depending on the cancer cell type.
Numerous in vitro studies consistently demonstrate that this compound inhibits the proliferation of a wide range of cancer cell lines. nih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.netaging-us.comfrontiersin.orgnih.gov This antiproliferative effect is a fundamental aspect of its potential as an anticancer agent.
Beyond inhibiting growth, this compound has also shown the capacity to impede the invasive and metastatic potential of cancer cells in vitro. nih.govresearchgate.netresearchgate.netresearchgate.netaging-us.comfrontiersin.orgnih.gov Studies on non-small cell lung cancer cells and colon cancer cells, for example, have reported that this compound treatment reduces cell migration and invasion. aging-us.comnih.gov This inhibition of metastasis-related processes is crucial for preventing the spread of cancer.
Table 3: In Vitro Inhibition of Proliferation, Invasion, and Metastasis by this compound
| Cancer Cell Type | Effect on Proliferation | Effect on Invasion/Metastasis | Relevant Findings |
| Various Cancer Cell Lines | Inhibits. nih.govresearchgate.netresearchgate.netresearchgate.netpsu.eduresearchgate.netresearchgate.netfrontiersin.org | Inhibits. nih.govresearchgate.netresearchgate.netresearchgate.netfrontiersin.org | Demonstrated activity against tumor proliferation and metastasis in multiple types of tumor cells. frontiersin.org |
| NSCLC Cells (A549/DPP, PC-9) | Inhibits. aging-us.com | Inhibits. aging-us.comnih.gov | Inhibited cisplatin-resistant NSCLC cells proliferation and metastasis; reduced cell migration and invasion. aging-us.comnih.gov |
| Colon Cancer Cells (SW620) | Not specified as inhibited, but regulates pathways related to invasiveness. mdpi.com | Inhibits (via regulating pathways). mdpi.com | Downregulation of SDF1/CXCR4/p-AKT/NFκB-manipulated inflammatory, proliferative, and invasiveness signals. mdpi.com |
| Breast Cancer Stem Cells (MDA-MB-231) | Cytotoxic and anti-proliferative. nih.gov | Not specified. | Cytotoxicity against breast CSCs; downregulates Cyclin D1 and CD44. nih.gov |
Cancer cells often exhibit altered metabolic profiles, such as increased reliance on glycolysis (the Warburg effect), to support their rapid growth and proliferation. researchgate.netnih.gov this compound has been shown to modulate tumor metabolism in vitro, particularly by targeting glycolysis. researchgate.netfrontiersin.orgresearchgate.netnih.govresearchgate.nettandfonline.comnih.gov
Studies in lung cancer cells have demonstrated that this compound inhibits glycolysis by reducing glucose uptake, ATP generation, and lactate (B86563) production. tandfonline.comnih.gov This inhibition is associated with the downregulation of key glycolytic enzymes and transporters, including GLUT1, HK2, PKM2, and LDHA. frontiersin.orgnih.govresearchgate.nettandfonline.comnih.gov Furthermore, this compound has been shown to activate SIRT6, which plays a role in regulating glucose metabolism, contributing to the inhibition of glycolysis. tandfonline.comnih.gov
In addition to glycolysis, this compound has been reported to affect lipid metabolism in cancer cells. It has been shown to inhibit the synthesis of unsaturated fatty acids and regulate proteins involved in lipid metabolism, such as SREBF1 and FASN. frontiersin.orgresearchgate.net These metabolic modulations can impact the energy supply and biosynthetic processes necessary for cancer cell survival and growth.
Table 4: In Vitro Modulation of Tumor Metabolism by this compound
| Cancer Cell Type | Metabolic Process Targeted | Observed Effects |
| NSCLC Cells (A549) | Glycolysis. frontiersin.orgnih.govresearchgate.nettandfonline.comnih.gov | Inhibits glucose uptake, ATP generation, lactate production; downregulates GLUT1, HK2, PKM2, LDHA, MCT4; activates SIRT6. frontiersin.orgnih.govresearchgate.nettandfonline.comnih.gov |
| NSCLC Cells (A549T) | Lipid Synthesis. frontiersin.orgresearchgate.net | Inhibits unsaturated fatty acid synthesis; affects SREBF1 and FASN expression; inhibits sEVs-mediated TGFβ/SMAD2 signaling. frontiersin.orgresearchgate.net |
Reversal of Chemotherapy Resistance Mechanisms
This compound has shown promise in overcoming resistance to conventional chemotherapeutic agents in various cancer types. In non-small cell lung cancer (NSCLC), this compound was found to reverse paclitaxel (B517696) (PTX) resistance in A549T cells. This effect is mediated, in part, through the modulation of small extracellular vesicles (sEVs)-mediated pathways, specifically inhibiting the TGFβ/SMAD2 and SREBF1/FASN signaling pathways frontiersin.orgresearchgate.netnih.gov. By impeding the transmission of chemoresistance via sEVs, this compound restores sensitivity to paclitaxel treatment frontiersin.orgnih.gov.
Furthermore, this compound has been reported to increase the apoptosis of cisplatin-resistant gastric cancer cells (HGC27/DDP) by activating intracellular reactive oxygen species (ROS) and mitochondria-mediated apoptotic signaling pathways dovepress.com. Similarly, in cisplatin-resistant NSCLC cells (A549/DPP and PC-9), this compound promoted ferroptosis and reversed cisplatin (B142131) resistance. This mechanism involves the activation of the DDIT3/ATF3 pathway and the silencing of SLC7A11 and GPX4 aging-us.comnih.gov. This compound also enhanced the nuclear expression of EGR1, which represses miR-96-5p, a microRNA that directly suppresses DDIT3 levels aging-us.com.
In colorectal cancer, this compound has been shown to overcome hypoxia-mediated drug resistance. It achieves this by inhibiting the AKT/Bcl2 pathway, which subsequently promotes apoptosis in colorectal cancer cells under hypoxic conditions spandidos-publications.com.
Efficacy Across Diverse Cancer Cell Lines
This compound exhibits cytotoxic and pro-apoptotic effects across a broad spectrum of cancer cell lines, highlighting its potential as a broad-acting antineoplastic agent. Studies have demonstrated its activity against:
Lung Cancer: A549, NCI-H460, NCI-H292, and paclitaxel-resistant A549T cells frontiersin.orgresearchgate.netnih.gov.
Gastric Cancer: Cisplatin-resistant HGC27/DDP cells dovepress.com.
Breast Cancer: MCF-7 and MDA-MB-231 cells spandidos-publications.comspandidos-publications.combiocrick.com.
Ovarian Cancer: SKOV-3 cells mdpi.com.
Colorectal Cancer: HCT116, HCT8, and HT-29 cells biocrick.comspandidos-publications.comnih.gov.
Larynx Carcinoma: HEp-2 cells researchgate.netmdpi.com.
Pancreas Carcinoma: MIA PaCa-2 cells researchgate.net.
Hepatocellular Carcinoma: SMMC-7721 and HepG2 cells researchgate.net.
Murine Leukemia: P388 cells researchgate.net.
The half maximal inhibitory concentration (IC50) values of this compound vary depending on the cell line and treatment duration. For example, in colorectal cancer cell line HCT116, the IC50 values were reported as 21.85 µM, 12.47 µM, and 9.32 µM after 24, 48, and 72 hours of treatment, respectively nih.gov. In lung cancer cells, the IC50 values after 48 hours were 13.75 μM for A549, 17.57 μM for NCI-H460, and 18.04 μM for NCI-H292 nih.gov.
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines (Selected Examples)
| Cell Line | Cancer Type | Treatment Duration | IC50 (µM) | Source |
| HCT116 | Colorectal Cancer | 24 hours | 21.85 | nih.gov |
| HCT116 | Colorectal Cancer | 48 hours | 12.47 | nih.gov |
| HCT116 | Colorectal Cancer | 72 hours | 9.32 | nih.gov |
| HCT8 | Colorectal Cancer | 24 hours | 22.76 | nih.gov |
| HCT8 | Colorectal Cancer | 48 hours | 12.51 | nih.gov |
| HCT8 | Colorectal Cancer | 72 hours | 9.39 | nih.gov |
| A549 | NSCLC | 48 hours | 13.75 | nih.gov |
| NCI-H460 | NSCLC | 48 hours | 17.57 | nih.gov |
| NCI-H292 | NSCLC | 48 hours | 18.04 | nih.gov |
| SKOV-3 | Ovarian Cancer | Not specified | ~2.5-2.6 | mdpi.com |
| HGC27/DDP | Cisplatin-Resistant Gastric Cancer | Dose and time dependent | Not specified | dovepress.com |
| A549/DPP, PC-9 | Cisplatin-Resistant NSCLC | Dose dependent | Not specified | aging-us.com |
In Vivo Oncological Studies and Tumor Progression Models
The antineoplastic effects of this compound observed in vitro have been further investigated in various in vivo models, including xenograft and organoid models.
Efficacy in Xenograft and Organoid Models
This compound has demonstrated efficacy in inhibiting tumor growth in several mouse xenograft models. These include models using cisplatin-resistant gastric cancer cells (HGC27/DDP), where this compound treatment significantly inhibited xenograft tumor growth dovepress.com. In NSCLC xenograft models derived from A549T cells, this compound treatment repressed tumor volume nih.gov and sensitized tumors to paclitaxel frontiersin.org. Studies in hepatocellular carcinoma xenograft models using SMMC-7721 and HepG2 cells also showed that this compound remarkably inhibited tumor size and weight researchgate.net. Colorectal cancer xenograft models using HCT116 cells demonstrated that this compound significantly inhibited tumor growth and induced marked necrosis compared to controls nih.gov. This compound has also shown anti-tumor effects in Ehrlich solid tumors grown in mice, resulting in a reduction in tumor masses and increased regions of necrosis mdpi.com. More recently, this compound has been evaluated in xenograft and human-derived organoid models for triple-negative breast cancer (TNBC), showing significant inhibition of TNBC progression patsnap.com. Organoid models, which are three-dimensional structures grown from stem cells or tumor tissue, are increasingly used to recapitulate key features of tumors and predict drug responses hubrecht.eu.
Synergistic Interactions with Conventional Chemotherapeutic Agents
Combining this compound with conventional chemotherapeutic agents has shown synergistic effects in enhancing anti-tumor activity. In gastric cancer cells, synergistic apoptotic and antiproliferative responses were observed when this compound was combined with cisplatin, both in vitro and in vivo dovepress.commdpi.com. This combination therapy led to a reduction in tumor masses and downregulated signaling proteins like SDF1/CXCR4/p-AKT and nuclear factor kappa B (NFκB) in Ehrlich solid tumors mdpi.com.
In colorectal cancer, this compound at sub-IC50 concentrations enhanced the cytotoxicity of 5-fluorouracil (B62378) (5-FU) in HT-29 cells, increasing its effect by approximately 3.3-fold biocrick.com. While simultaneous combination at IC50 ratios showed synergistic effects at moderate growth inhibition, this highlights the potential for optimizing combination strategies biocrick.com. In NSCLC cells, combining this compound with paclitaxel was more effective in inducing cell death compared to paclitaxel alone frontiersin.org. These findings suggest that this compound can act as a sensitizing agent, potentially allowing for lower doses of conventional chemotherapy and improved outcomes.
Molecular Mechanisms Underlying Antineoplastic Action
The antineoplastic effects of this compound are mediated through various molecular mechanisms, with a prominent focus on the induction of apoptosis, particularly via the mitochondrial pathway.
Mitochondrial Pathway Perturbations (e.g., Membrane Potential Depolarization, Cytochrome c Release)
A key mechanism by which this compound induces apoptosis involves the perturbation of mitochondrial function. This compound treatment leads to the depolarization of the mitochondrial membrane potential (ΔΨm) in various cancer cell lines, including breast cancer (MCF-7, MDA-MB-231), ovarian cancer (SKOV-3), and cisplatin-resistant gastric cancer (HGC27/DDP) cells dovepress.comspandidos-publications.comspandidos-publications.combiocrick.commdpi.complos.org. This loss of mitochondrial membrane potential is a critical event in initiating the intrinsic apoptotic pathway.
Depolarization of the mitochondrial membrane facilitates the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol. Studies have shown that this compound induces the release of cytochrome c (Cyt C) and Apaf-1 (Apoptotic protease activating factor 1) into the cytoplasm dovepress.comspandidos-publications.comspandidos-publications.comresearchgate.netresearchgate.netplos.org. Once in the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome. This complex then recruits and activates caspase-9, an initiator caspase dovepress.comspandidos-publications.comspandidos-publications.commdpi.complos.org. Activated caspase-9 subsequently cleaves and activates executioner caspases, such as caspase-3, which are responsible for the dismantling of the cell during apoptosis dovepress.comspandidos-publications.comspandidos-publications.comspandidos-publications.combiocrick.commdpi.comresearchgate.netplos.org.
This compound has been shown to increase the activity of caspase-3 and caspase-9 in various cancer cells dovepress.comspandidos-publications.comspandidos-publications.combiocrick.commdpi.complos.org. This activation is a hallmark of apoptosis induction through the mitochondrial pathway. Furthermore, this compound can regulate the balance of pro- and anti-apoptotic proteins of the Bcl-2 family, increasing the levels of pro-apoptotic proteins like Bax and decreasing anti-apoptotic proteins like Bcl-2, further contributing to mitochondrial dysfunction and apoptosis dovepress.comspandidos-publications.commdpi.comresearchgate.netplos.org.
The generation of reactive oxygen species (ROS) also plays a role in this compound-induced apoptosis via the mitochondrial pathway. This compound can increase intracellular ROS levels, which can trigger oxidative damage to the mitochondrial membrane and further promote the release of cytochrome c and activation of caspases dovepress.comaging-us.comspandidos-publications.comresearchgate.netresearchgate.net.
Table 2: Effects of this compound on Mitochondrial Apoptotic Pathway Components
| Cellular Event | Effect of this compound | Cancer Cell Lines Observed In | Source |
| Mitochondrial Membrane Potential Depolarization | Induced | Breast Cancer (MCF-7, MDA-MB-231), Ovarian Cancer (SKOV-3), Cisplatin-Resistant Gastric Cancer (HGC27/DDP) | dovepress.comspandidos-publications.comspandidos-publications.combiocrick.commdpi.complos.org |
| Cytochrome c Release | Induced | Breast Cancer (MCF-7, MDA-MB-231), Cisplatin-Resistant Gastric Cancer (HGC27/DDP), Esophageal Squamous Cell Carcinoma | dovepress.comspandidos-publications.comspandidos-publications.comresearchgate.netresearchgate.netplos.org |
| Apaf-1 Release | Induced | Breast Cancer (MCF-7, MDA-MB-231), Cisplatin-Resistant Gastric Cancer (HGC27/DDP), Esophageal Squamous Cell Carcinoma | dovepress.comspandidos-publications.comspandidos-publications.comresearchgate.netplos.org |
| Caspase-9 Activation | Induced | Breast Cancer (MCF-7, MDA-MB-231), Cisplatin-Resistant Gastric Cancer (HGC27/DDP), Ovarian Cancer (SKOV-3) | dovepress.comspandidos-publications.comspandidos-publications.combiocrick.commdpi.complos.org |
| Caspase-3 Activation | Induced | Breast Cancer (MCF-7, MDA-MB-231), Cisplatin-Resistant Gastric Cancer (HGC27/DDP), Ovarian Cancer (SKOV-3), Colorectal Cancer | dovepress.comspandidos-publications.comspandidos-publications.comspandidos-publications.combiocrick.commdpi.comresearchgate.netplos.org |
| Bax Expression | Increased | Cisplatin-Resistant Gastric Cancer (HGC27/DDP), Breast Cancer (MCF-7, MDA-MB-231), Colorectal Cancer | dovepress.comspandidos-publications.complos.org |
| Bcl-2 Expression | Decreased | Cisplatin-Resistant Gastric Cancer (HGC27/DDP), Ovarian Cancer (SKOV-3), Breast Cancer (MCF-7, MDA-MB-231), Colorectal Cancer | dovepress.comspandidos-publications.commdpi.comresearchgate.netplos.org |
| Intracellular ROS Levels | Increased | Cisplatin-Resistant Gastric Cancer (HGC27/DDP), Colorectal Cancer, NSCLC | dovepress.comaging-us.comspandidos-publications.comresearchgate.netresearchgate.net |
Caspase Cascade Activation and Executioner Pathways
This compound has been shown to induce apoptosis, a form of programmed cell death, through the activation of the caspase cascade. Studies have demonstrated that this compound can activate initiator caspases, specifically caspase-9, and downstream executioner caspases, such as caspase-3 and caspase-7. mdpi.comspandidos-publications.comspandidos-publications.com This activation is often linked to the mitochondrial apoptotic pathway, where this compound induces the depolarization of the mitochondrial membrane potential, leading to the release of pro-apoptotic factors like cytochrome c and Apaf-1 into the cytosol. mdpi.comspandidos-publications.comwjgnet.com The release of these factors then triggers the activation of caspase-9, which in turn cleaves and activates executioner caspases like caspase-3, ultimately leading to the dismantling of the cell. spandidos-publications.comwjgnet.comnih.gov In some cancer cell lines, this compound has been shown to significantly enhance caspase-3 and caspase-9 activity. mdpi.comspandidos-publications.comspandidos-publications.com
Regulation of Anti-apoptotic (e.g., Bcl-2) and Pro-apoptotic Proteins (e.g., Bax)
Modulation of the balance between anti-apoptotic and pro-apoptotic proteins of the Bcl-2 family is a key mechanism by which this compound promotes apoptosis. Research indicates that this compound can decrease the expression levels of anti-apoptotic proteins, such as Bcl-2, while increasing the expression levels of pro-apoptotic proteins, such as Bax. mdpi.comwjgnet.comdovepress.comresearchgate.net This shift in the Bax/Bcl-2 ratio favors the induction of mitochondrial outer membrane permeabilization (MOMP), a critical step in the intrinsic apoptotic pathway. frontiersin.org The altered expression of these proteins contributes to the release of cytochrome c from mitochondria, further fueling the caspase cascade and leading to apoptosis. spandidos-publications.comwjgnet.comresearchgate.net
Reactive Oxygen Species (ROS) Generation and Oxidative Stress Induction
This compound is known to induce the generation of reactive oxygen species (ROS) and subsequent oxidative stress within cells. mdpi.commedchemexpress.comfrontiersin.orgwjgnet.comnih.govdovepress.comresearchgate.net This increase in intracellular ROS is considered an important event in this compound-induced apoptosis. nih.govresearchgate.net The generation of excessive ROS can lead to oxidative damage to cellular components, including the mitochondrial membrane, which can trigger downstream signaling pathways that promote cell death. nih.govdovepress.comresearchgate.net Studies have shown that this compound-induced ROS generation is often accompanied by a depletion of intracellular glutathione (GSH), a key antioxidant, further contributing to the state of oxidative stress. nih.govresearchgate.net This imbalance in the cellular redox status plays a significant role in the cytotoxic effects of this compound. nih.govdovepress.comresearchgate.net
Iron Death (Ferroptosis) Pathway Induction (e.g., IRF1/GPX4 Axis)
Recent research highlights the ability of this compound to induce ferroptosis, a distinct form of regulated cell death characterized by iron-dependent accumulation of lipid peroxides. x-mol.netpatsnap.comresearcher.life In triple-negative breast cancer cells, this compound has been shown to cause ferroptosis by modulating the IRF1/GPX4 axis. x-mol.netpatsnap.comresearcher.lifex-mol.netclonagen.com Mechanistically, this compound can increase intracellular Fe2+ and ROS production, while decreasing glutathione levels and increasing malondialdehyde (MDA) production, all hallmarks of ferroptosis. patsnap.com Studies suggest that this compound binds to IRF1, a key regulator, which subsequently suppresses the expression of GPX4, an enzyme crucial for preventing lipid peroxidation, thereby promoting ferroptosis. patsnap.comresearcher.lifex-mol.netclonagen.com
Signaling Pathway Modulations (e.g., AMPK/mTOR, PI3K/AKT/c-Jun N terminal kinase, SDF1/CXCR4/pAKT-1/NFκB, Wnt/β-catenin, Ca2+/MAPK, TGFβ)
This compound exerts its cellular effects through the modulation of various signaling pathways. It has been shown to activate the AMPK/mTOR signaling pathway, which can lead to autophagic cell death in certain cancer cells, often in a ROS-dependent manner. mdpi.commdpi.comspandidos-publications.comambeed.cnnih.gov this compound can also influence the PI3K/AKT pathway. Studies indicate that this compound can inhibit the PI3K/AKT signaling, which is often hyperactive in cancer and promotes cell survival. mdpi.comresearchgate.netplos.orgsemanticscholar.org Furthermore, this compound has been reported to manipulate cancer cell proliferation through PI3K/AKT/c-Jun N terminal kinase signals. mdpi.comnih.govresearchgate.net The SDF1/CXCR4/pAKT-1/NFκB signaling axis, known to mediate cancer cell proliferation and invasiveness, is also a target of this compound, with studies showing its downregulation by the saponin (B1150181). mdpi.comdntb.gov.uaresearchgate.netjci.orggoogle.com While the interaction with the Wnt/β-catenin pathway is mentioned in the context of molecular docking analysis suggesting potential inhibition researchgate.net, further detailed research findings on this modulation are needed. This compound has been demonstrated to activate the Ca2+/MAPK signaling pathway, particularly in the context of inducing non-apoptotic cell death modalities like paraptosis. nih.govnih.govresearchgate.netembopress.orgx-mol.net Additionally, this compound can inhibit the TGFβ/SMAD2 signaling pathway, which is involved in various processes including cell growth and therapeutic resistance, especially in the context of small extracellular vesicles (sEVs)-mediated communication. frontiersin.orgdntb.gov.uanih.govnih.govresearchgate.net
Epigenetic and MiRNA Regulation (e.g., miRNA-126, miRNA-133a, vesicular miRNAs)
This compound has been shown to influence cellular processes through the regulation of microRNAs (miRNAs). In the context of overcoming chemotherapy resistance, this compound has been observed to promote the production and sorting of specific miRNAs, including miR-21-5p, miR-23a-3p, and miR-125b-5p, into small extracellular vesicles (sEVs). frontiersin.orgdntb.gov.uanih.govnih.gov These vesicular miRNAs can then target signaling pathways in recipient cells, such as the TGFβ/SMADs pathway, thereby sensitizing them to therapy. frontiersin.orgdntb.gov.uanih.gov While the outline mentions miRNA-126 and miRNA-133a, the provided search results specifically highlight miR-21-5p, miR-23a-3p, and miR-125b-5p in relation to this compound's effects via sEVs.
Non-Apoptotic Cell Death Modalities (e.g., Paraptosis)
Beyond inducing apoptosis, this compound can also trigger non-apoptotic forms of cell death, such as paraptosis. nih.govnih.govresearchgate.netmdpi.comfrontiersin.orgcardiosomatics.ru Paraptosis is characterized by cytoplasmic vacuolation and swelling of organelles like mitochondria and the endoplasmic reticulum, and it is typically caspase-independent. nih.govnih.govresearchgate.netmdpi.comfrontiersin.orgcardiosomatics.ru this compound-induced paraptosis has been observed in colorectal cancer cells and is mediated through the activation of the Ca2+/MAPK signaling pathway, often initiated by targeting G-protein-coupled receptors (GPCRs). nih.govnih.govresearchgate.netembopress.orgmdpi.com This mode of cell death is particularly relevant as it may offer a way to overcome resistance to apoptosis-based therapies. nih.govnih.gov
Immunomodulatory and Anti-inflammatory Research
This compound has demonstrated notable effects on the immune system and inflammatory processes, as evidenced by various in vitro and in vivo studies. nih.govmdpi.comresearchgate.netsemanticscholar.org
Regulation of Inflammatory Mediators (e.g., TNF-α, IL-6, NFκB)
This compound has been shown to modulate the levels of key inflammatory mediators. Studies in septic mice demonstrated that this compound treatment dose-dependently suppressed the levels of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in both serum and tissues (lung and liver). nih.govnih.govdntb.gov.uaresearchgate.net The mechanism underlying these effects is linked to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. nih.govnih.govresearchgate.net Specifically, this compound was observed to suppress the phosphorylation of p65 and elevate the levels of IκB, a protein that inhibits NF-κB activation. nih.govnih.govresearchgate.net
| Inflammatory Mediator | Effect of this compound Treatment (Septic Mice) |
| TNF-α (Serum) | Decreased (Dose-dependent) |
| IL-6 (Serum) | Decreased (Dose-dependent) |
| TNF-α (Tissues) | Decreased |
| IL-6 (Tissues) | Decreased |
| NF-κB (p65 phosphorylation) | Suppressed |
| IκB | Elevated |
Data compiled from research on sepsis-induced lung and liver injuries in mice. nih.govnih.govresearchgate.net
Furthermore, research indicates that this compound can downregulate the mRNA levels of IL-6 and TNF-α in murine macrophage and hepatoma cell lines. researchgate.net
Macrophage Polarization Influence
This compound influences macrophage polarization, a critical process in regulating inflammatory responses. nih.govnih.govresearchgate.net In septic mice, this compound treatment regulated the balance of M1/M2 macrophage polarization. nih.govnih.govresearchgate.net It augmented the level of CD206 (an M2 macrophage marker) and inhibited the production of CD86 and iNOS (M1 macrophage markers) in lung and liver tissues. nih.govnih.govresearchgate.net This suggests that this compound promotes a shift towards the anti-inflammatory M2 phenotype while reducing the pro-inflammatory M1 phenotype. nih.govnih.govresearchgate.net
| Macrophage Marker | Effect of this compound Treatment (Septic Mice) | Macrophage Phenotype |
| CD86 | Decreased | M1 (Pro-inflammatory) |
| iNOS | Inhibited production | M1 (Pro-inflammatory) |
| CD206 | Augmented | M2 (Anti-inflammatory) |
Data compiled from research on sepsis-induced lung and liver injuries in mice. nih.govnih.govresearchgate.net
Dendritic Cell Function Modulation
While research specifically on this compound's direct modulation of dendritic cell function is still developing, studies on ivy leaf extract (which contains this compound) suggest potential interactions. Saponins (B1172615) in ivy leaf extract, including this compound, are known to modulate signaling pathways such as PI3K/Akt/mTOR, MAPK, and AMPK, which are relevant to dendritic cell function. mdpi.com Although the precise effects of isolated this compound on dendritic cells require further investigation, it is hypothesized that these signaling pathway modulations could be involved. mdpi.com
Bronchodilatory and Anti-asthmatic Effects
This compound has demonstrated bronchodilatory and anti-asthmatic properties in experimental models. nih.govnih.govsemanticscholar.orgnih.govresearchgate.net In ovalbumin-sensitized guinea pigs, this compound reduced tracheal responsiveness to methacholine, histamine (B1213489), and ovalbumin. nih.govnih.govresearchgate.net It also decreased the total white blood cell and eosinophil counts in lung lavage fluid, while increasing neutrophil, lymphocyte, and monocyte counts in pretreated groups compared to sensitized animals. nih.govnih.govresearchgate.net These findings suggest an anti-inflammatory effect in the airways. nih.govnih.govresearchgate.net
In ovalbumin-sensitized rats, this compound administration ameliorated pathological features in the lungs, including reduced pneumocytic and fibroblastic hypertrophy and hyperplasia, edematous changes, and inflammatory cell infiltration. nih.govresearchgate.net This effect was comparable to that of thymoquinone, another active constituent with known anti-asthmatic properties. nih.govresearchgate.net The mechanism may involve intervention in miRNA-126 expression, potentially interfering with the IL-13 secretion pathway, leading to reduced inflammatory responses. nih.govresearchgate.net
| Parameter | Sensitized Group | This compound Treated Group (Sensitized) |
| Tracheal Responsiveness (Methacholine) | Increased | Decreased |
| Tracheal Responsiveness (Histamine) | Increased | Decreased |
| Tracheal Responsiveness (Ovalbumin) | Increased | Decreased |
| Total WBC in Lung Lavage Fluid | Increased | Decreased |
| Eosinophils in Lung Lavage Fluid | Increased | Decreased |
| Neutrophils in Lung Lavage Fluid | Decreased | Increased |
| Lymphocytes in Lung Lavage Fluid | Decreased | Increased |
| Monocytes in Lung Lavage Fluid | Decreased | Increased |
| Lung Pathological Changes | Observed | Ameliorated |
| miRNA-126 (Lung tissue) | Elevated | Reduced |
| IL-13 mRNA (Lung tissue) | Elevated | Reduced |
Data compiled from research on ovalbumin-sensitized guinea pigs and rats. nih.govnih.govnih.govresearchgate.netresearchgate.net
Anti-arthritic Activity Investigations
Investigations into the anti-arthritic activity of this compound have yielded some findings, primarily in the context of related compounds or extracts. While one study on Kalopanax pictus bark extract indicated that an ethyl acetate (B1210297) fraction containing this compound, this compound methyl ester, and kalopanaxsaponin I exhibited antiarthritic activity, it specifically noted that only this compound methyl ester showed antiarthritic activity in rats and mice in that particular study. nih.gov However, other sources suggest that this compound itself possesses antiarthritic properties. researchgate.netresearchgate.net Further dedicated research on the isolated compound is needed to fully elucidate its anti-arthritic mechanisms and efficacy.
Anti-histaminic Activities
This compound has been reported to possess anti-histaminic activities. researchgate.netsemanticscholar.org Studies in ovalbumin-sensitized guinea pigs showed that this compound treatment significantly increased the mean EC50 value of histamine contraction, indicating a reduced responsiveness to histamine. nih.govnih.gov This finding supports its potential as an anti-histaminic agent. nih.govnih.gov
Antimicrobial and Antiparasitic Efficacy Studies
This compound has demonstrated a range of activities against various microorganisms and parasites. researchgate.netchemfaces.combiocrick.comresearchgate.net
Antifungal Mechanisms
In vitro experiments have shown that this compound possesses significant antifungal activity against yeast and dermatophyte species. publisherspanel.com Studies using the agar (B569324) dilution method indicated a broad spectrum of activity. publisherspanel.com Candida glabrata was found to be a particularly sensitive yeast strain, with a Minimum Inhibitory Concentration (MIC) of 5 µg/ml. publisherspanel.com Similar MIC values (10 µg/ml) were observed against dermatophyte species such as Trichophyton and Microsporum spp., with the exception of M. persicolor (MIC = 50 µg/ml). publisherspanel.com
In vivo studies using mice infected with Candida albicans demonstrated that this compound could eliminate infections. publisherspanel.com At a dose of 50 mg/kg of body weight administered orally for 10 days, this compound eliminated the infection in 90% of the animals. publisherspanel.com
Research suggests that this compound's antifungal mode of action may be similar to that of caspofungin, a drug that inhibits fungal cell wall synthesis. chemfaces.comthegoodscentscompany.commdpi.com Studies investigating the effects of this compound on the ultrastructure of Candida albicans have also been conducted. thegoodscentscompany.com
Here is a summary of in vitro antifungal activity:
| Fungal Species | MIC (µg/ml) |
| Candida glabrata | 5 |
| Trichophyton spp. | 10 |
| Microsporum spp. | 10 |
| Microsporum persicolor | 50 |
Antiviral Properties
This compound has been noted for its antiviral properties. spandidos-publications.comresearchgate.net While some studies on ivy leaf extracts have reported antiviral activity against viruses like influenza virus A2/Japan-305, attributing some activity to compounds like hederacoside C, this compound itself has been highlighted for this property. researchgate.netpublisherspanel.com Research suggests that this compound may possess notable antiviral activity. researchgate.net
Anti-leishmanial and Anthelmintic Actions
This compound exhibits antiparasitic properties, including anti-leishmanial and anthelmintic activities. researchgate.netchemfaces.combiocrick.com
In vitro studies have shown that alpha- and delta-hederin, which are monodesmosides of hederagenin (B1673034), exhibit moderate antitrypanosomial activity against Trypanosoma brucei brucei, with this compound showing activity at a MIC of 25 µg/ml. publisherspanel.com
Against Leishmania infantum, this compound has demonstrated strong antiproliferative activity on all stages of development of the parasite. chemfaces.comresearchgate.net This activity is believed to involve the alteration of membrane integrity and potential in Leishmania. chemfaces.comresearchgate.net Previous analyses of isolated and purified hederagenins, including this compound, indicated that they are membrane disruptors of all life cycle stages of the parasite. rsc.org However, similar activity was also observed against mammalian cells, leading to toxicity concerns. rsc.org The ratio between antileishmanial activity on amastigotes and toxicity to human cells suggests that these saponins could be considered as potential antileishmanial drugs. chemfaces.comresearchgate.net
This compound also possesses anthelmintic properties. chemfaces.combiocrick.com It has demonstrated lethal activity against Fasciola hepatica and members of the Dicrocoelium genus. mdpi.com Studies have investigated the ex vivo anthelmintic activity of modified hederagenin derivatives against Fasciola hepatica. mdpi.comacs.org this compound has shown molluscicidal effects, which can be relevant in controlling intermediate hosts of some parasites. chemfaces.combiocrick.comscispace.comnih.govresearchgate.net
Antibacterial Activities
Studies have investigated the antibacterial activity of this compound. researchgate.net While some research indicates that fractions and isolated compounds from Hedera helix leaves, including this compound, showed low antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa in agar well diffusion assays, other studies suggest antibacterial effects are mainly attributable to the triterpene saponins present in ivy leaf extracts. publisherspanel.comijsr.net Specifically, this compound showed slightly higher activity against Pseudomonas aeruginosa compared to other isolated saponins in one study. ijsr.net
Molluscicidal Effects
This compound has shown significant molluscicidal activities. chemfaces.combiocrick.comscispace.comnih.govresearchgate.net Studies have reported the minimum active concentrations required to kill snails. mdpi.com For instance, this compound showed a remarkable molluscicidal activity with a minimum active concentration of 6.2 µg/mL. mdpi.com This effect is likely related to its interaction with cell membranes, causing destabilization. nih.gov
Antioxidant Investigations and Mechanisms
This compound has demonstrated effective antioxidant activities in various in vitro tests. mdpi.comchemfaces.combiocrick.compublisherspanel.comresearchgate.net These tests include DPPH free radical scavenging, total antioxidant activity, reducing power, superoxide (B77818) anion radical scavenging, hydrogen peroxide scavenging, and metal chelating activities. publisherspanel.comresearchgate.net Its antioxidant activities have been compared with model antioxidants such as alpha-tocopherol (B171835), BHA, and BHT. chemfaces.compublisherspanel.comresearchgate.net
Research suggests that this compound can enhance non-enzymatic antioxidant defenses. researchgate.net It has been reported to deplete intracellular glutathione (GSH) and protein thiols, which can lead to increased production of reactive oxygen species (ROS) in vitro. researchgate.net However, this compound has also shown protective effects against H₂O₂-mediated DNA damage by scavenging free radicals or by enhancing catalase activity. researchgate.net Furthermore, it has been reported to decrease the expression and activities of the P450 2E1 enzyme, reduce the biotransformation of CCl₄, and diminish CCl₄-induced liver injury. researchgate.net
The reducing power of this compound has been observed to increase with increasing concentrations. researchgate.net It has also demonstrated strong superoxide radical scavenging activity. researchgate.net
Here is a summary of some observed antioxidant activities:
| Antioxidant Test | Observation |
| DPPH Free Radical Scavenging | Demonstrated activity publisherspanel.comresearchgate.net |
| Total Antioxidant Activity | Exhibited strong activity publisherspanel.comresearchgate.net |
| Reducing Power | Increased with concentration publisherspanel.comresearchgate.net |
| Superoxide Anion Radical Scavenging | Showed strong activity researchgate.net |
| Hydrogen Peroxide Scavenging | Demonstrated activity publisherspanel.comresearchgate.net |
| Metal Chelating Activities | Exhibited activity publisherspanel.comresearchgate.net |
| Protection against H₂O₂-mediated DNA damage | Observed, potentially via radical scavenging or catalase enhancement researchgate.net |
Hepatoprotective Research
This compound, a monodesmosidic triterpenoid (B12794562) saponin, has demonstrated hepatoprotective potential in various experimental models of liver injury. nih.govmdpi.comjuniperpublishers.com Research indicates that its protective effects are mediated through multiple mechanisms, including the modulation of oxidative stress, inflammatory responses, and the activity of drug-metabolizing enzymes. nih.govnih.govnih.gov
Studies have shown that this compound can protect against liver damage induced by various chemical agents, including carbon tetrachloride (CCl4), acetaminophen, bromobenzene, furosemide, and thioacetamide (B46855) in mice. nih.govcaymanchem.com This protective effect has been linked, in part, to the suppression of liver cytochrome P450 (CYP) enzymes. nih.gov Specifically, this compound treatment has been observed to dose-dependently reduce the levels and activities of several CYP isoforms, such as CYP1A, CYP2A, and CYP3A, as well as cytochrome b5 and NADPH-cytochrome c reductase activity. nih.gov This suppression of P450 enzymes is considered one mechanism by which this compound mitigates the hepatotoxicity of certain chemicals, as these enzymes are involved in the metabolic activation of many toxins. nih.govmdpi.com For instance, this compound prevented carbon tetrachloride-induced increases in serum alanine (B10760859) aminotransferase (ALT) and lactate dehydrogenase (LDH) activity, as well as hepatic levels of malondialdehyde (MDA) in a mouse model of hepatic injury. caymanchem.com
Beyond enzyme modulation, this compound also exhibits hepatoprotective effects through its antioxidant properties. mdpi.comnih.govresearchgate.net It has been shown to enhance certain nonenzymatic antioxidant components in the liver. nih.gov For example, studies in mice have demonstrated that this compound can increase liver glutathione (GSH) content and hepatic metallothionein (B12644479) content, along with elevating hepatic zinc and copper concentrations. nih.gov While it increased ascorbic acid concentration, it did not affect alpha-tocopherol levels or the activities of glutathione peroxidase, glutathione reductase, glutathione S-transferase, superoxide dismutase, and quinone reductase at tested doses. nih.gov However, at a higher dose, catalase activity was observed to decrease by 20%. nih.gov These findings suggest that this compound contributes to the antioxidant defense system in the liver, which plays a role in protecting against chemically induced hepatotoxicity. nih.gov
Furthermore, this compound has shown promise in alleviating liver injuries associated with sepsis. nih.govresearchgate.net In a mouse model of sepsis induced by cecal ligation and puncture (CLP), this compound treatment dose-dependently attenuated liver injuries, as evidenced by histological changes and a reduction in the apoptotic rate of hepatocytes. nih.govresearchgate.net It also significantly decreased serum levels of ALT and aspartate aminotransferase (AST), important indicators of liver function, which were elevated in septic mice. nih.govresearchgate.net The anti-inflammatory effects of this compound appear to contribute to its hepatoprotective action in sepsis. nih.gov It suppressed the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in both liver tissues and serum of septic mice. nih.govresearchgate.net This anti-inflammatory effect is associated with the inactivation of the NF-κB signaling pathway, where this compound suppressed p-p65/p65 levels and elevated IκB expression in liver tissues. nih.govresearchgate.net Additionally, this compound influenced macrophage polarization in the liver of septic mice, augmenting CD206 levels (associated with M2 macrophages) and inhibiting the production of CD86 and iNOS (associated with M1 macrophages). nih.govresearchgate.net
Data from studies investigating the effect of this compound on liver enzymes and oxidative stress markers in different models of liver injury are summarized in the following interactive tables.
| Study Model | Biomarker | Effect of this compound Treatment | Notes | Citation |
| CCl4-induced liver injury | Serum ALT activity | Decreased | Dose-dependent prevention | caymanchem.com |
| CCl4-induced liver injury | Serum LDH activity | Decreased | Dose-dependent prevention | caymanchem.com |
| CCl4-induced liver injury | Hepatic MDA levels | Decreased | Dose-dependent prevention | caymanchem.com |
| Sepsis (CLP model) | Serum ALT activity | Reduced | Dose-dependent attenuation | nih.govresearchgate.net |
| Sepsis (CLP model) | Serum AST activity | Reduced | Dose-dependent attenuation | nih.govresearchgate.net |
| Sepsis (CLP model) | Hepatic MDA content | Decreased | Attenuated changes induced by CLP | nih.govresearchgate.net |
| Sepsis (CLP model) | Hepatic SOD activity | Elevated | Attenuated changes induced by CLP | nih.govresearchgate.net |
| Sepsis (CLP model) | Hepatic GSH activity | Elevated | Attenuated changes induced by CLP | nih.govresearchgate.net |
| Normal mice | Serum ALT activity | Not altered | At 0.3 and 3 mg/kg doses | nih.govresearchgate.net |
| Normal mice | Serum AST activity | Not altered | At 0.3 and 3 mg/kg doses | nih.govresearchgate.net |
| Mechanism Investigated | Biomarker/Pathway | Effect of this compound Treatment | Study Model | Citation |
| CYP Enzyme Modulation | Liver Cytochrome P450 levels | Dose-dependent suppression (30-50%) | Chemical-induced injury | nih.gov |
| CYP Enzyme Modulation | Liver Cytochrome b5 levels | Dose-dependent suppression (20-30%) | Chemical-induced injury | nih.gov |
| CYP Enzyme Modulation | NADPH-cytochrome c reductase act. | Dose-dependent suppression (15-25%) | Chemical-induced injury | nih.gov |
| CYP Enzyme Modulation | Activities of various P450 enzymes | Decreased (25-65%) | Chemical-induced injury | nih.gov |
| Antioxidant Defense | Liver GSH content | Increased (20%) | Chemical-induced injury | nih.gov |
| Antioxidant Defense | Hepatic Metallothionein content | Dramatically increased (50-fold) | Chemical-induced injury | nih.gov |
| Antioxidant Defense | Hepatic Zn concentrations | Elevated (25-80%) | Chemical-induced injury | nih.gov |
| Antioxidant Defense | Hepatic Cu concentrations | Elevated (25-80%) | Chemical-induced injury | nih.gov |
| Antioxidant Defense | Hepatic Ascorbic acid conc. | Increased (20%) | Chemical-induced injury | nih.gov |
| Antioxidant Defense | Hepatic Catalase activity | Decreased (20% at high dose) | Chemical-induced injury | nih.gov |
| Inflammatory Response (Sepsis) | Serum TNF-α levels | Dose-dependently reduced | Sepsis (CLP model) | nih.govresearchgate.net |
| Inflammatory Response (Sepsis) | Serum IL-6 levels | Dose-dependently reduced | Sepsis (CLP model) | nih.govresearchgate.net |
| Inflammatory Response (Sepsis) | Liver TNF-α levels | Inhibited | Sepsis (CLP model) | nih.govresearchgate.net |
| Inflammatory Response (Sepsis) | Liver IL-6 levels | Inhibited | Sepsis (CLP model) | nih.govresearchgate.net |
| Inflammatory Response (Sepsis) | Hepatic p-p65/p65 levels | Suppressed | Sepsis (CLP model) | nih.govresearchgate.net |
| Inflammatory Response (Sepsis) | Hepatic IκB expression | Elevated | Sepsis (CLP model) | nih.govresearchgate.net |
| Macrophage Polarization (Sepsis) | Hepatic CD206 level | Augmented | Sepsis (CLP model) | nih.govresearchgate.net |
| Macrophage Polarization (Sepsis) | Hepatic CD86 production | Inhibited | Sepsis (CLP model) | nih.govresearchgate.net |
| Macrophage Polarization (Sepsis) | Hepatic iNOS production | Inhibited | Sepsis (CLP model) | nih.govresearchgate.net |
Structure Activity Relationship Sar Studies of Alpha Hederin and Analogues
Influence of Glycosidic Linkages on Biological Activity
The glycosidic linkage connects the sugar moiety to the aglycone or connects individual sugar units within the chain. libretexts.org The type and position of these linkages significantly impact the biological activities of saponins (B1172615). Studies comparing hederagenin (B1673034) glycosides have shown that the presence and arrangement of sugar units at the C-3 position of the hederagenin aglycone are crucial for activity. thieme-connect.com For instance, alpha-hederin (B1665267), a diglycoside with a rhamnosyl-(1→2)-arabinopyranosyl chain at C-3, exhibits significant cytotoxicity on various tumor cell lines. thieme-connect.com In contrast, hederagenin itself shows only weak cytotoxicity, and the monosaccharide (delta-hederin, with only an arabinopyranosyl unit at C-3) is reported to be non-cytotoxic. thieme-connect.com This suggests that the disaccharide moiety, specifically the linkage between rhamnose and arabinose and its attachment to the aglycone via an alpha-L-arabinopyranosyl linkage at C-3, is essential for potent cytotoxic activity. thieme-connect.com
Impact of Sugar Moiety and Substitution on Efficacy and Selectivity
The identity and arrangement of sugar units attached to the aglycone play a critical role in the efficacy and selectivity of this compound and its analogues. The nature of the sugar chain influences membrane interaction, which is often correlated with biological activities like haemolysis and cytotoxicity. researchgate.netthieme-connect.com
Studies comparing hederagenin glycosides with different sugar moieties have demonstrated varying levels of activity. For example, the presence of a disaccharide (as in this compound) or even larger saccharide chains (trisaccharides and tetrasaccharides) generally leads to more significant cytotoxicity compared to the hederagenin aglycone or monosaccharides. thieme-connect.com
Research has also investigated the effect of substituting the second sugar unit attached to the arabinose. researchgate.netresearchgate.net Different sugars like alpha-L-rhamnose (B1581267), beta-D-xylose, or beta-D-glucose, when linked to the arabinopyranosyl unit, can alter the biological profile of the saponin (B1150181). researchgate.netresearchgate.netcapes.gov.br The position of attachment (e.g., at position 2, 3, or 4 of the arabinose) also contributes to these differences in activity. researchgate.netresearchgate.netcapes.gov.br These variations in sugar composition and linkage patterns contribute to the diverse biological activities observed among hederagenin saponins. researchgate.net
Data from studies on hederagenin glycosides highlight the differential activities based on the sugar chain structure:
| Compound Name | Sugar Moiety at C-3 | Cytotoxicity | Haemolytic Activity |
| Hederagenin | None | Weak | Varied |
| Delta-Hederin | α-L-Arabinopyranosyl | Non-cytotoxic | Varied |
| This compound | α-L-Rhamnopyranosyl-(1→2)-α-L-Arabinopyranosyl | Significant | High |
| Kalopanaxsaponin I | β-D-Xylosyl-(1→3)-α-L-Rhamnopyranosyl-(1→2)-α-L-Arabinopyranosyl | Significant | Higher |
| Sapindoside C | β-D-Glucosyl-(1→4)-β-D-Xylosyl-(1→3)-α-L-Rhamnopyranosyl-(1→2)-α-L-Arabinopyranosyl | Significant | Highest |
Note: Cytotoxicity and Haemolytic Activity are relative based on comparative studies.
Correlation Between Aglycone Structure and Biological Modulations
While the sugar moiety is crucial, the aglycone structure, hederagenin in the case of this compound, provides the fundamental scaffold for the saponin's activity. Hederagenin is a pentacyclic triterpenoid (B12794562) with hydroxyl groups at positions 3 and 23 and a carboxyl group at position 28. nih.govmdpi.com Modifications to the hederagenin aglycone can significantly influence the biological activities of its glycosides. researchgate.netmdpi.com
SAR studies on hederagenin and its derivatives, including this compound, indicate that the presence and modification of functional groups on the aglycone are important. mdpi.comnih.gov For example, the C-23 hydroxyl group in hederagenin-based saponins has been suggested to contribute to their haemolytic activity. researchgate.net The C-28 carboxyl group is another site for potential modification, and amidation or esterification at this position can lead to derivatives with improved activity in some cases. researchgate.netmdpi.comnih.gov
Comparisons between hederagenin and its glycosides like this compound clearly show that the glycosylation at C-3 dramatically alters the biological profile, particularly increasing cytotoxicity. thieme-connect.com However, the underlying hederagenin structure dictates the basic type of activity (e.g., membrane interaction for oleanane-type saponins). researchgate.netthieme-connect.com Modifications or differences in the aglycone structure within the oleanane (B1240867) class can lead to variations in haemolytic and cytotoxic potential. researchgate.netthieme-connect.com
Membrane Interaction Studies and Their Relationship to Activity
A key mechanism by which saponins exert their biological effects is through interaction with cell membranes. researchgate.netresearchgate.netucl.ac.beucl.ac.be this compound, being an amphiphilic molecule with a hydrophilic sugar chain and a hydrophobic aglycone, readily interacts with lipid bilayers. ucl.ac.be These interactions are strongly correlated with activities such as haemolysis and cytotoxicity. researchgate.netresearchgate.netucl.ac.be
Studies using model membranes and cells have shown that this compound can interact with membrane components, particularly cholesterol. researchgate.netresearchgate.netucl.ac.beucl.ac.be This interaction can lead to membrane destabilization, pore formation, and the induction of lipid aggregates or domains within the membrane. researchgate.netucl.ac.beucl.ac.be The ability of this compound to induce membrane permeabilization and alter membrane dynamics is considered a significant factor in its biological activities, including its cytotoxic effects on cancer cells. researchgate.netucl.ac.beucl.ac.be
Research indicates that the sugar moiety plays a crucial role in these membrane interactions. While hederagenin (the aglycone) can also interact with membranes, the presence of the sugar chain in this compound enhances its interaction with sterols like cholesterol and its ability to induce membrane changes. researchgate.netucl.ac.be This difference in membrane interaction between the glycoside and the aglycone highlights the importance of the sugar part for the full spectrum of this compound's membrane-mediated activities. researchgate.netucl.ac.be
Studies have investigated the effects of this compound and hederagenin on membrane models:
| Compound Name | Membrane Interaction Effect | Correlation with Activity |
| Hederagenin | Induces lipid ordered domains, permeabilization. researchgate.net | Lower cytotoxicity/haemolysis compared to this compound. thieme-connect.com |
| This compound | Strong interaction with cholesterol, induces lipid domains, pore formation at high concentrations, lipid aggregation at lower concentrations, membrane permeabilization. researchgate.netucl.ac.beucl.ac.be | Significant cytotoxicity and haemolytic activity. researchgate.netthieme-connect.com |
These findings underscore that the specific structural features of this compound, particularly the attached disaccharide and the hederagenin aglycone, govern its interactions with cell membranes, which in turn are fundamental to its observed biological activities. researchgate.netresearchgate.netucl.ac.beucl.ac.be
Research Methodologies for Alpha Hederin Analysis and Characterization
Extraction and Isolation Techniques in Academic Research
The initial steps in studying alpha-hederin (B1665267) from plant sources involve its efficient extraction and subsequent isolation to obtain a purified compound for analysis. The choice of extraction method often depends on the plant material and the desired yield and purity.
Maceration with solvents like 95% (v/v) ethanol (B145695) has been used to obtain extracts from plant materials such as Hedera helix leaves. researchgate.net Following extraction, techniques such as acid hydrolysis and purification steps, including the use of acetonitrile (B52724), are employed to isolate specific compounds like hederagenin (B1673034), the aglycone of this compound. researchgate.net
Soxhlet extraction with methanol (B129727) is another method utilized for obtaining saponin-rich extracts from ivy leaves. mdpi.com This process involves continuous extraction over a period, followed by purification steps like extraction with butan-1-ol and lyophilization to yield a saponin-rich fraction. mdpi.com
For the isolation of high-purity this compound, advanced chromatographic techniques are employed. Centrifugal Partition Chromatography (CPC) has been established as a method for isolating this compound directly from ethanol crude extracts of Hedera helix leaves. scienceandtechnology.com.vnscienceandtechnology.com.vn A study utilizing CPC with a two-phase solvent system consisting of n-hexane–ethyl acetate (B1210297)–methanol–water (2:3:2:3, v/v) in ascending mode achieved a purity of 95.7% for isolated this compound, with a yield of 12.7%. scienceandtechnology.com.vnscienceandtechnology.com.vn This method offers an advantage for large-scale separation compared to traditional solid chromatography, which can result in significant loss of the compound. scienceandtechnology.com.vnscienceandtechnology.com.vn
This compound has also been isolated from the seeds of Nigella sativa using ethanolic extraction followed by column chromatography. nih.gov
Chromatographic and Spectroscopic Methods for Characterization (e.g., HPLC, LC-MS, NMR, UPLC-ESI-MS)
Chromatographic and spectroscopic techniques are indispensable for the identification, characterization, and structural elucidation of this compound. These methods provide detailed information about the compound's purity, molecular structure, and presence in complex mixtures.
High-Performance Liquid Chromatography (HPLC) is widely used for the qualitative and quantitative determination of this compound in plant extracts. tmrjournals.com HPLC coupled with UV detection (HPLC-UV) has been developed for the simultaneous quantification of this compound and hederacoside C in Hedera nepalensis. researchgate.net A validated HPLC method using an XTerra MS C18 column and a mobile phase of 10 mM ammonium (B1175870) acetate (pH 8.5) and acetonitrile allowed for the rapid determination of this compound and hederacoside C in Hedera helix leaf extracts within 5 minutes in isocratic mode. researchgate.netnih.gov This method demonstrated good linearity, precision, and selectivity. nih.govingentaconnect.com
Liquid Chromatography-Mass Spectrometry (LC-MS) and its hyphenated techniques like UPLC-ESI-MS and LC-EI/MS-MS are powerful tools for the identification and structural elucidation of this compound in complex matrices. researchgate.netnih.govresearchgate.net LC-MS analysis has revealed the presence of this compound in methanolic extracts of Vigna unguiculata leaves. figshare.com UPLC-ESI-MS/MS has been used for the phytochemical analysis of Hedera helix leaf extracts, allowing for the tentative identification and characterization of numerous triterpene saponins (B1172615), including this compound. nih.govekb.eg In one study, this compound showed a deprotonated molecular ion [M-H]⁻ at m/z 749.4473 in negative mode and a pseudomolecular ion [M+H]⁺ at m/z 751.4633 in positive mode using UHPLC-Q-TOF-MS/MS. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is crucial for the structural confirmation and detailed characterization of isolated this compound. researchgate.netnih.govresearchgate.net The structure of purified this compound isolated by CPC has been determined using ¹H-NMR and ¹³C-NMR. scienceandtechnology.com.vnscienceandtechnology.com.vn ³¹P NMR spectroscopy has also been used to characterize the organization of phospholipids (B1166683) in lipid models containing this compound, providing insights into its interaction with membranes. nih.gov
High-Performance Thin-Layer Chromatography coupled with Mass Spectrometry (HPTLC-MS) is another approach used for the chemical profile analysis of Hedera helix leaf constituents, with this compound identified as a marker compound. tmrjournals.com
Here is a summary of some chromatographic and spectroscopic methods used:
| Method | Application | Key Findings/Parameters | Source(s) |
| HPLC-UV | Quantification in plant extracts | Simultaneous quantification of this compound and hederacoside C; Linearity, precision, selectivity demonstrated. | researchgate.netnih.govingentaconnect.com |
| HPLC-MS | Identification and purification | Used for purification from Hedera helix stems and whole plant. | researchgate.netresearchgate.net |
| LC-MS | Identification in plant extracts | Detection in Vigna unguiculata leaves. | figshare.com |
| UPLC-ESI-MS | Structural elucidation and purification | Used for analysis of Hedera helix extracts. | researchgate.netresearchgate.net |
| LC-EI/MS-MS | Structural elucidation and purification | Used for analysis of Hedera helix extracts. | researchgate.netresearchgate.net |
| UHPLC-Q-TOF-MS/MS | Characterization of triterpene saponins | Molecular ions observed: [M-H]⁻ at m/z 749.4473 (negative mode), [M+H]⁺ at m/z 751.4633 (positive mode). | nih.gov |
| NMR (¹H, ¹³C) | Structural confirmation and characterization | Used to determine the structure of purified this compound. | researchgate.netnih.govscienceandtechnology.com.vnscienceandtechnology.com.vnresearchgate.net |
| ³¹P NMR | Interaction with membranes | Characterization of phospholipid organization in lipid models containing this compound. | nih.gov |
| HPTLC-MS | Chemical profile analysis | Used for differentiating Hedera helix subspecies and identifying marker compounds. | tmrjournals.com |
Quantitative Bioanalytical Methodologies (e.g., LC-ESI-MS/MS in Pharmacokinetic Studies)
Quantitative bioanalytical methods are essential for determining the concentration of this compound in biological samples, particularly in pharmacokinetic studies. These methods must be sensitive, selective, and validated to ensure accurate and reliable results.
Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) is a widely used and highly sensitive technique for the quantitative determination of this compound in biological matrices like plasma. acs.orgdoi.orgrsc.orgrsc.org A validated LC-ESI-MS/MS method has been developed for the determination of this compound in rat plasma and applied to a pharmacokinetic study. acs.orgrsc.orgrsc.org This method involved sample cleanup using liquid-liquid extraction with ethyl acetate for quantification. rsc.orgrsc.orgresearchgate.net Methanol precipitation was used for identification analysis. rsc.orgresearchgate.net The LC analysis was performed under reversed-phase conditions. rsc.orgrsc.org Analyte identification and quantification were conducted using multiple reaction monitoring (MRM) mode. rsc.orgrsc.orgresearchgate.net Euscaphic acid was used as an internal standard in this method. rsc.orgrsc.orgresearchgate.net
The LC-ESI-MS/MS method for this compound in rat plasma showed good linearity over a specific concentration range. acs.org Accuracy and precision were within acceptable limits. acs.org The method successfully detected deglycosylated metabolites and their sulfate (B86663) conjugates after intravenous administration of this compound in rats. rsc.orgrsc.org
Another sensitive ultra-high performance liquid chromatography with tandem mass spectrometry (UHPLC-MS/MS) method was developed for the simultaneous determination of hederacoside C, hederacoside D, and this compound in rat plasma. doi.org This method used a reversed-phase Thermo Hypersil GOLD C18 column with a gradient mobile phase of acetonitrile-water containing 0.1% formic acid. doi.org No significant interference was observed at the retention times of the saponins and the internal standard, demonstrating selectivity. doi.org
LC-ESI(-)-MS/MS has been described as an efficient assay for this compound and its sapogenin hederagenin in rat plasma. rsc.orgrsc.org The response in ESI(-) mode was found to be more sensitive than in ESI(+) mode for this compound and the internal standard. researchgate.net The MRM transitions for this compound (749.5 > 471.4) and hederagenin (471.3 > 393.3) were selected for optimization in ESI(-) mode. researchgate.net
Quantitative bioanalytical methodologies are critical for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. For instance, a pharmacokinetic study in rats using a validated LC-ESI-MS/MS method determined key pharmacokinetic parameters for this compound. rsc.orgrsc.org
Here is a summary of findings from a pharmacokinetic study using LC-ESI-MS/MS:
| Parameter | Value in Rats (Mean) | Unit | Source(s) |
| Plasma Clearance (CL) | 0.24 | L·h⁻¹·kg⁻¹ | rsc.orgrsc.orgresearchgate.net |
| Volume of Distribution (Vss) | 0.25 | L·kg⁻¹ | rsc.orgrsc.orgresearchgate.net |
| Elimination Half-life (t₁/₂) | 2.67 | h | rsc.orgrsc.orgresearchgate.net |
| Oral Bioavailability (F) | 0.14 | % | rsc.orgrsc.orgresearchgate.net |
The low oral bioavailability observed in rats might be attributed to poor intestinal absorption and/or extensive biliary excretion. rsc.orgrsc.org
Toxicological and Safety Research Perspectives of Alpha Hederin
Mechanistic Studies of Observed Toxicity in Preclinical Models
Preclinical studies have investigated the mechanisms underlying the observed toxicity of alpha-Hederin (B1665267). One key mechanism identified is the induction of metallothionein (B12644479) (MT) synthesis, particularly in the liver of rodents nih.govcapes.gov.br. Metallothioneins are cysteine-rich proteins known to bind to various metal ions, including zinc. The induction of MT by this compound leads to a redistribution of zinc within the body, increasing hepatic zinc concentrations while decreasing plasma zinc levels nih.govcapes.gov.br. This altered zinc homeostasis is considered a significant factor in the toxic effects observed nih.govcapes.gov.br.
Another proposed mechanism involves the interaction of this compound with cell membranes. Saponins (B1172615), including this compound, are known to interact with membrane cholesterol, potentially leading to membrane destabilization and pore formation nih.govresearchgate.netthieme-connect.com. This interaction may contribute to cytotoxicity and morphological changes observed in various cell lines nih.govresearchgate.netthieme-connect.com. Studies have also indicated that this compound can induce the generation of reactive oxygen species (ROS) and deplete intracellular glutathione (B108866) (GSH), contributing to oxidative stress and cellular damage mdpi.comresearchgate.netdovepress.com.
Furthermore, this compound has been shown to activate mitochondrial-mediated apoptotic pathways, characterized by changes in mitochondrial membrane potential, release of cytochrome c, and activation of caspases (e.g., caspase-3 and caspase-9) mdpi.comdovepress.comresearchgate.netnih.govresearchgate.net. This induction of apoptosis is considered a mechanism for its cytotoxic effects in various cell lines, including cancer cells mdpi.comdovepress.comresearchgate.netnih.govresearchgate.net.
Data from preclinical studies illustrating changes in zinc distribution are presented below:
| Treatment Group (μmol/kg) | Maternal Hepatic Metallothionein (fold higher than control on GD 16) | Maternal Liver Zinc Concentration (increase %) | Maternal Plasma Zinc Concentration (decrease %) |
| 20 | 10 | 60 | 23 |
| 30 | 10 | 54 | 33 |
Data derived from studies in rats on gestation day (GD) 6-15 nih.gov.
Developmental Toxicity and Maternal Physiological Impact (e.g., Zinc Status Alterations)
This compound has been shown to exert developmental toxicity in preclinical models, primarily in rats nih.govcapes.gov.brnih.govcapes.gov.br. Repeated administration of this compound during organogenesis in pregnant rats resulted in adverse developmental outcomes nih.govcapes.gov.br. A key factor in this developmental toxicity is the alteration of maternal zinc status nih.govcapes.gov.brnih.gov.
Studies have demonstrated that this compound administration leads to a sustained elevation of maternal hepatic metallothionein levels nih.govcapes.gov.br. This increased metallothionein sequesters zinc in the maternal liver, resulting in decreased zinc availability in the maternal plasma and consequently reduced transfer of zinc to the developing embryo nih.govcapes.gov.br. Zinc is an essential nutrient crucial for normal embryonic and fetal development, and maternal zinc deficiency or altered zinc distribution can lead to developmental abnormalities nih.govcapes.gov.brecetoc.org.
The adverse developmental effects observed in rats treated with this compound include reduced fetal weight and an increased incidence of developmental abnormalities, such as visceral and skeletal malformations nih.govcapes.gov.br. The severity of these effects was found to be dose-dependent capes.gov.br.
Data illustrating the impact on fetal development are presented below:
| Treatment Group (μmol/kg) | Mean Fetal Weight (less than control on GD 20 %) | Increase in Offspring with Developmental Abnormalities (fold) |
| 20 | 11 | 3 |
| 30 | 11 | 3 |
Data derived from studies in rats on gestation day (GD) 6-15 nih.gov.
Further research using radioisotopes like ⁶⁵Zn has confirmed that this compound treatment in pregnant rats significantly alters the distribution of zinc, leading to decreased accumulation of ⁶⁵Zn in the conceptus (embryo and associated tissues) nih.govcapes.gov.br.
Assessment of Potential Off-Target Biological Interactions
While research has focused on the primary mechanisms of this compound's activity, potential off-target biological interactions have also been considered. This compound, as a saponin (B1150181), can interact with cell membranes, and this interaction is not necessarily limited to specific target cells nih.govresearchgate.netthieme-connect.com. This non-specific membrane interaction could be considered an off-target effect contributing to its general cytotoxicity at higher concentrations nih.govthieme-connect.com.
Studies investigating the bronchodilatory effects of ivy leaf extracts containing this compound have explored interactions with β₂-adrenergic receptors. While ivy leaf extracts show spasmolytic and bronchodilatory activity, research suggests that this compound specifically might influence β₂-adrenergic receptor internalization, potentially leading to increased signal transduction via these receptors thieme-connect.com. This interaction with β₂-adrenergic receptors could be considered an off-target effect depending on the intended application of this compound thieme-connect.com.
This compound has also been shown to interact synergistically or antagonistically with other chemicals, suggesting potential interactions with various biological pathways or drug metabolism systems researchgate.netjuniperpublishers.com. For instance, it has been reported to enhance the cytotoxicity of certain chemotherapeutic agents in cancer cell lines researchgate.netmdpi.com. These interactions highlight the potential for off-target effects when this compound is present in complex biological systems or administered in combination with other compounds.
Research into the parent aglycone, hederagenin (B1673034), and other hederagenin glycosides also provides insights into potential off-target effects, as these related compounds share structural similarities with this compound and exhibit various biological activities, including cytotoxicity and hemolytic effects nih.govrsc.orgmdpi.comresearchgate.net. The hemolytic activity of saponins, which involves the lysis of red blood cells through membrane interaction, is a notable off-target effect of this class of compounds nih.gov.
Translational Research and Future Perspectives for Alpha Hederin
Prospects for Clinical Translation and Therapeutic Development
Alpha-hederin (B1665267) has demonstrated potential as a therapeutic agent in various disease models, particularly in the context of cancer. patsnap.comresearchgate.netmdpi.comfrontiersin.org Studies indicate its activity against several cancer cell lines, including breast and colorectal cancers. patsnap.comresearchgate.netchemfaces.com The compound's ability to inhibit proliferation and induce apoptosis in these cells highlights its potential as a chemotherapeutic agent. patsnap.comresearchgate.netchemfaces.commedchemexpress.com For instance, research has shown this compound can inhibit the proliferation of breast cancer stem cells and down-regulate the Wnt/β-catenin signaling pathway, which is crucial for cancer stem cell maintenance and action. researchgate.netnih.govnih.govresearchgate.net Furthermore, this compound has shown promise in overcoming drug resistance in various cancer types, including non-small cell lung cancer (NSCLC), gastric cancer, and colorectal cancer, against conventional chemotherapeutic agents like cisplatin (B142131) and paclitaxel (B517696). frontiersin.orgnih.govnih.govdntb.gov.uaresearchgate.net
While promising, the clinical translation of this compound requires addressing several challenges. Currently, research is predominantly at the cellular and animal model levels, with a need for precise evidence regarding safe dosages in animal research and further investigation into pharmacokinetic parameters. frontiersin.orgnih.gov Despite these challenges, this compound's natural origin, accessibility, and reported biocompatibility and cell permeability support its potential for future therapeutic development. frontiersin.orgnih.gov
Strategies for Overcoming Drug Resistance in Therapeutic Applications
Drug resistance remains a significant obstacle in the effective treatment of various diseases, particularly cancer. This compound has shown considerable potential in overcoming drug resistance through several mechanisms. Studies in NSCLC cells have demonstrated that this compound can increase sensitivity to paclitaxel chemotherapy by blocking small extracellular vesicles (sEVs) pathways. frontiersin.orgdntb.gov.uanih.gov Mechanistically, this involves this compound affecting lipid metabolism and TGFβ pathways by regulating vesicular miRNAs, thereby blocking the transmission of sEVs-dependent resistance. frontiersin.orgdntb.gov.uanih.gov
In colorectal cancer, this compound has been shown to overcome hypoxia-mediated drug resistance by inhibiting the AKT/Bcl2 pathway. nih.govnih.gov High expression of Bcl2 in hypoxic colorectal cancer cells is a key factor in their drug resistance, and this compound inhibits Bcl2 expression by reducing AKT phosphorylation, promoting apoptosis in hypoxic conditions. nih.govnih.gov Overexpression of AKT was found to reverse the effect of this compound on colorectal cancer cell apoptosis under hypoxia, further supporting this mechanism. nih.govnih.gov Additionally, this compound may offer an alternative strategy to overcome apoptosis-based drug resistance by inducing paraptosis, a caspase-independent mode of cell death, in colorectal cancer cells. nih.gov This paraptosis-like cell death is facilitated by the activation of GPCRs-mediated Ca2+ signaling, subsequently triggering the MAPK cascade. nih.gov
Development of Combination Therapies with Conventional Agents
Combining this compound with conventional chemotherapeutic agents presents a promising strategy to enhance therapeutic efficacy and potentially overcome drug resistance. Research has explored the synergistic effects of this compound in combination with drugs like cisplatin and 5-fluorouracil (B62378) (5-FU).
In gastric cancer, combining this compound with cisplatin has been shown to remarkably increase the tumor inhibition effect compared to either drug alone in xenograft mouse models. nih.gov This combination increased the expression of apoptosis-related proteins and promoted the accumulation of reactive oxygen species (ROS), reducing mitochondrial membrane potential (MMP), thus inhibiting proliferation and promoting apoptosis in gastric cancer cells. nih.gov
Studies in human colon adenocarcinoma cells demonstrated that this compound at sub-IC50 cytotoxic concentrations enhanced 5-FU cytotoxicity. chemfaces.com Furthermore, this compound augmented the chemopreventive effect of cisplatin against Ehrlich tumors in mice, partly mediated through suppressing the chemokine SDF1/CXCR4/p-AKT/NFκB signaling. mdpi.comnih.govdntb.gov.ua
These findings suggest that this compound can act as a sensitizing agent, improving the effectiveness of existing chemotherapies and potentially allowing for lower doses of conventional drugs, which could mitigate their associated toxicities.
Advanced Delivery System Research (e.g., Nanoparticles, Liposomes)
To improve the targeted delivery, bioavailability, and efficacy of this compound, research is exploring the use of advanced delivery systems such as nanoparticles and liposomes. Saponins (B1172615), including this compound, exhibit unique cell membrane interactions and can form transient pores, which can be utilized for the intracellular delivery of various molecules. ust.hkacs.org
Studies have investigated the use of nanoparticles for enhanced internalization in cancer therapy, with some research focusing on CD147 monoclonal antibody-mediated chitosan (B1678972) nanoparticles loaded with this compound to enhance antineoplastic activity and cellular uptake in liver cancer cells. scholars.direct
Liposomal formulations are also being developed to improve the therapeutic index of this compound in combination therapies. For instance, dual-loaded rHDL modified liposomes containing this compound and oxaliplatin (B1677828) are being investigated to enhance the sensitivity of oxaliplatin in colorectal cancer cells and improve anti-tumor efficiency. researchgate.netnih.gov These liposomes aim to synergistically target cancer cells and effector T cells. nih.gov
The use of such advanced delivery systems could help overcome limitations associated with the solubility and targeted delivery of this compound, potentially leading to improved therapeutic outcomes and reduced off-target effects.
Computational and In Silico Modeling for Target Identification and Drug Discovery
Computational and in silico approaches play a crucial role in understanding the molecular mechanisms of this compound and identifying potential drug targets. Techniques such as molecular docking, molecular dynamics simulations, QSAR modeling, and AI applications are being employed in this research.
Molecular docking studies have been used to evaluate the binding abilities of this compound with various protein targets. This includes docking against the Tcf/Lef binding hotspot on β-catenin to identify this compound as a potential inhibitor of the Wnt/β-catenin signaling pathway in breast cancer stem cells. researchgate.netnih.govnih.gov Molecular dynamics simulations have further investigated the interactions of this compound with these targets. researchgate.netnih.govnih.gov
In the context of overcoming drug resistance, molecular docking and SPR experiments have shown this compound's binding to the key regulator IRF1, which is involved in the ferroptosis pathway in triple-negative breast cancer. patsnap.com Computational analysis has also been used to study the interaction of this compound with GPCRs, suggesting it can tightly target these receptors to induce paraptosis in colorectal cancer. nih.gov
Furthermore, molecular docking approaches have been utilized to investigate the anti-tuberculosis potential of this compound by studying its binding to enzymes of Mycobacterium tuberculosis, such as MtDprE1 and MtKasA, with significant docking scores observed. journaljpri.com
AI technologies, including deep learning, molecular docking, and QSAR modeling, have been employed to forecast potential synergistic interactions of phytochemicals, including this compound, with conventional drugs like cisplatin and doxorubicin. researchgate.net AI has also played a role in pinpointing biomarkers associated with resistance and in crafting multi-drug approaches. researchgate.net
These computational methods provide valuable insights into the potential mechanisms of action of this compound and facilitate the identification of novel therapeutic targets, accelerating the drug discovery process.
Comprehensive Pharmacokinetic and Pharmacodynamic Profiling for Advanced Research
Comprehensive pharmacokinetic (PK) and pharmacodynamic (PD) profiling is essential for the advanced research and clinical translation of this compound. PK studies investigate how the body absorbs, distributes, metabolizes, and excretes the compound, while PD studies examine the biochemical and physiological effects of this compound and its mechanism of action.
Studies on the pharmacokinetics of this compound sodium salt in rats following intragastric administration have provided initial parameters. nih.gov These studies indicate relatively fast absorption and slow elimination. nih.gov this compound was found to be widely distributed in body tissues, with the highest concentrations observed in the liver at different time points, suggesting potential targeting properties towards the liver. nih.gov
Further research using sensitive analytical methods like ultra-high performance liquid chromatography with tandem mass spectrometry (UHPLC-MS/MS) has been developed and validated for quantifying this compound in rat plasma to study its pharmacokinetic behavior after oral and intravenous administration. researchgate.netdoi.org These studies have sometimes shown double peaks in the concentration-time profile after oral administration, a phenomenon observed with some other saponins. researchgate.netdoi.orgnih.gov
Despite these initial studies, there is a recognized need for further investigation into the pharmacokinetic parameters and metabolic characteristics of this compound to support its preclinical and clinical development. frontiersin.orgnih.govresearchgate.net Comprehensive PK/PD profiling will be crucial for determining appropriate dosing regimens, understanding drug interactions, and predicting clinical efficacy and safety.
Data from pharmacokinetic studies in rats:
| Parameter (Oral Administration) | Value (mean ± SD) | Unit | Citation |
| Tmax | 0.97 ± 1.23 | h | nih.gov |
| Cmax | 222.53 ± 57.28 | µg·L⁻¹ | nih.gov |
| AUC0-t | 1262 ± 788.9 | h·µg·L⁻¹ | nih.gov |
| T1/2 | 17.94 ± 9.50 | h | nih.gov |
Note: The table above presents data from a specific study on this compound sodium salt in rats after intragastric administration. Pharmacokinetic parameters can vary depending on the formulation, dose, route of administration, and species.
Data from another pharmacokinetic study in rats (intravenous administration of a mixture of saponins):
| Parameter (Intravenous Administration) | Value | Unit | Citation |
| Mean Plasma Clearance (CL) | 0.24 | L·h⁻¹·kg⁻¹ | researchgate.net |
| Volume of Distribution (VSS) | 0.25 | L·kg⁻¹ | researchgate.net |
| Elimination Half-life (t1/2) | 2.67 | h | researchgate.net |
Note: This table presents data for this compound after intravenous administration as part of a mixture of saponins in rats. These tables are intended to be interactive in a digital format.
Q & A
Q. What are the primary biological activities of alpha-Hederin, and what experimental models are commonly used to investigate them?
this compound exhibits diverse biological activities, including antioxidant , anti-inflammatory , anti-cancer , and hepatoprotective effects . Common experimental models include:
- In vitro : Human cancer cell lines (e.g., gastric, breast, or leukemia cells) treated with this compound to assess cytotoxicity (via MTT assays), apoptosis (via flow cytometry or caspase-3 activation), and ROS generation (via fluorescent probes) .
- In vivo : Rodent models for evaluating anti-inflammatory or antitumor efficacy, such as OVA-sensitized rats for asthma studies or xenograft tumor models .
- Mechanistic studies : Western blotting for pathway proteins (e.g., Bcl-2, Bax, NF-κB) and gene expression analysis (e.g., miRNA-126) .
Q. How is this compound’s chemical structure characterized, and what methods validate its purity in experimental settings?
this compound is a monodesmosidic triterpenoid saponin with the molecular formula C41H66O12 and a molecular weight of 750.96 . Key characterization methods include:
- Chromatography : HPLC for purity assessment (>98% purity in commercial standards) .
- Spectroscopy : NMR (1H and 13C) and mass spectrometry (ESI-MS) to confirm structural integrity .
- Solubility tests : Validation in dimethyl sulfoxide (DMSO) or ethanol for in vitro studies .
Advanced Research Questions
Q. What methodological challenges arise when studying this compound’s dose-dependent effects, and how can they be mitigated?
Challenges include:
- Toxicity thresholds : High doses (>50 µM in vitro) may induce non-specific cytotoxicity or ROS overproduction, masking therapeutic effects . Mitigation involves dose-response curves with narrow concentration ranges (e.g., 5–50 µM) and parallel assays for oxidative stress markers (e.g., glutathione levels) .
- Solubility limitations : this compound’s limited aqueous solubility necessitates vehicle controls (e.g., DMSO) to avoid solvent interference .
Q. How do researchers reconcile contradictions in this compound’s efficacy across different cancer cell lines?
Discrepancies may stem from cell-type-specific signaling pathways or genetic variability . For example:
- This compound shows stronger pro-apoptotic effects in gastric cancer cells (via mitochondrial-dependent pathways) than in certain leukemia lines, where alternative death mechanisms (e.g., necroptosis) may dominate .
- Ethnic variability : Studies on Yoruban (African) vs. European cell lines suggest genetic differences in drug metabolism or target expression .
- Methodological adjustments : Cross-validation using multiple assays (e.g., Annexin V/PI staining alongside caspase activation) improves reliability .
Q. What strategies optimize this compound’s synergistic potential with conventional chemotherapeutics?
Key approaches include:
- Sequential dosing : Pre-treatment with this compound to sensitize cells to cisplatin or doxorubicin, reducing required chemotherapeutic doses .
- Pathway targeting : Combining this compound (ROS induction) with inhibitors of antioxidant pathways (e.g., N-acetylcysteine) to enhance cytotoxicity .
- In vivo validation : Co-administration in xenograft models with pharmacokinetic monitoring to assess bioavailability and toxicity .
Methodological Considerations
Q. How should researchers design experiments to differentiate this compound’s direct vs. indirect effects on apoptosis?
- Genetic silencing : Knockdown of pro-apoptotic proteins (e.g., Bax) or miRNA-126 to isolate this compound’s mechanistic role .
- Time-course assays : Monitoring early (e.g., mitochondrial membrane depolarization) and late apoptosis markers (e.g., DNA fragmentation) .
- Control experiments : Use of ROS scavengers (e.g., catalase) to determine if apoptosis is ROS-dependent .
Q. What ethical and reproducibility standards are critical for in vivo studies on this compound?
- Ethical approvals : Compliance with institutional animal care protocols, including humane endpoints for tumor burden or toxicity .
- Data transparency : Full disclosure of sample sizes, statistical methods (e.g., ANOVA with post-hoc tests), and raw data deposition in public repositories .
- Replication : Independent validation of results across multiple labs, particularly for dose-response and synergy studies .
Data Contradiction Analysis
Q. Why do some studies report anti-inflammatory effects of this compound, while others highlight pro-inflammatory ROS generation?
This dichotomy reflects context-dependent outcomes :
- Low doses (10–20 µM) may suppress inflammation by inhibiting NF-κB or IL-13 pathways .
- High doses (>30 µM) induce ROS, triggering apoptosis but potentially exacerbating inflammation in non-target tissues .
- Model specificity : Anti-inflammatory effects are prominent in asthma models (OVA-sensitized rats), whereas ROS-driven apoptosis dominates in cancer studies .
Tables of Key Findings
Recommendations for Future Research
- Omics integration : Transcriptomic/proteomic profiling to map this compound’s off-target effects .
- Clinical translatability : Pharmacokinetic studies in non-rodent models (e.g., primates) to assess bioavailability .
- Standardized protocols : Consensus on dosing, solvent use, and assay endpoints to improve cross-study comparability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
